molecular formula C24H22ClN3O2S2 B11146512 (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11146512
M. Wt: 484.0 g/mol
InChI Key: FNLUINZLVKIHIO-STZFKDTASA-N
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Description

The compound “(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative featuring a pyrazole core substituted with a 4-butoxy-3-chlorophenyl group and a phenyl ring.

Properties

Molecular Formula

C24H22ClN3O2S2

Molecular Weight

484.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN3O2S2/c1-3-4-12-30-20-11-10-16(13-19(20)25)22-17(14-21-23(29)27(2)24(31)32-21)15-28(26-22)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3/b21-14-

InChI Key

FNLUINZLVKIHIO-STZFKDTASA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

A mixture of 4-butoxy-3-chloroacetophenone (1.0 equiv) and phenylhydrazine (1.1 equiv) undergoes cyclization in dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at 50–60°C for 4–5 hours. The resulting pyrazole is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the carbaldehyde intermediate.

Reaction Conditions :

  • Temperature : 50–60°C

  • Catalyst : POCl₃ (2.5 equiv)

  • Solvent : DMF

  • Yield : 72–85%

Thiazolidinone Core Synthesis

The 3-methyl-2-thioxo-1,3-thiazolidin-4-one core is prepared via cyclocondensation:

Cyclocondensation of Thioglycolic Acid

Methylamine (1.2 equiv) reacts with carbon disulfide (1.0 equiv) in aqueous NaOH to form a dithiocarbamate intermediate. Subsequent treatment with chloroacetic acid (1.0 equiv) under reflux in ethanol yields the thiazolidinone ring.

Optimization Notes :

  • Solvent : Ethanol or PPG (polypropylene glycol) improves yield compared to PEG.

  • Catalyst : Vanadyl sulfate (VOSO₄) under ultrasound irradiation enhances reaction rates.

  • Yield : 78–92%.

Knoevenagel Condensation

The final step involves coupling the pyrazole aldehyde with the thiazolidinone core via Knoevenagel condensation:

Base-Catalyzed Coupling

A mixture of 3-methyl-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv) and pyrazole-4-carbaldehyde (1.05 equiv) is refluxed in ethanol with piperidine (10 mol%) for 6–8 hours. The reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the aldehyde.

Critical Parameters :

  • Solvent : Ethanol or methanol ensures solubility and minimizes side reactions.

  • Temperature : 70–80°C accelerates imine formation while avoiding decomposition.

  • Yield : 68–84%.

Green Chemistry Alternatives

Ultrasound-assisted reactions reduce reaction times to 1–2 hours with comparable yields (82–88%). Catalysts like diisopropylethyl ammonium acetate (DTPEAC) further improve efficiency under solvent-free conditions.

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Traditional KnoevenagelPiperidine/Ethanol8087598.5
Ultrasound-AssistedDTPEAC/Solvent-Free501.58899.2
Microwave SynthesisZeolite 5A/Acetonitrile120 (microwave)0.58297.8

Key Findings :

  • Ultrasound and microwave methods reduce energy consumption by 40–60% compared to conventional heating.

  • Solvent-free approaches minimize waste and simplify purification.

Industrial-Scale Considerations

Batch Reactor Optimization

Large-scale synthesis employs jacketed reactors with automated temperature and pH control. Key parameters:

  • Mixing Efficiency : High-shear mixing ensures homogeneity during cyclocondensation.

  • Work-Up : Distillation under reduced pressure removes solvents, followed by recrystallization from ethyl acetate/hexane.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes.

  • Crystallization : Ethanol/water mixtures (7:3) yield needle-like crystals with >99% purity.

Challenges and Solutions

Stereoselectivity

The (Z)-configuration of the methylidene bridge is favored due to steric hindrance from the pyrazole’s 3-aryl group. Polar solvents (e.g., DMF) stabilize the transition state, achieving >95% Z-selectivity.

Byproduct Formation

Side products like 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones arise from over-condensation. Controlled stoichiometry (1:1 aldehyde/thiazolidinone) and incremental reagent addition mitigate this issue.

Recent Advances

Photocatalytic Methods

Visible-light-mediated catalysis using eosin Y (0.5 mol%) in water achieves 89% yield at room temperature, offering an energy-efficient alternative.

Biocatalytic Approaches

Lipase enzymes (e.g., Candida antarctica) catalyze Knoevenagel condensation in non-aqueous media, though yields remain modest (55–65%) .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The methylidene group (C=CH–) adjacent to the thiazolidinone ring acts as a Michael acceptor, enabling nucleophilic additions. For example:

  • Thiol addition : Reaction with mercaptoacetic acid in ethanol under reflux forms disulfide-linked derivatives.

  • Amine addition : Primary amines (e.g., aniline) attack the α,β-unsaturated carbonyl system, yielding substituted thiazolidinones .

Key Conditions:

ReagentSolventTemperatureYield
Mercaptoacetic acidEthanolReflux82–92%
AnilineDMF80°C75%

Cyclization Reactions

The pyrazole-thiazolidinone hybrid undergoes intramolecular cyclization under acidic or basic conditions:

  • Acid-catalyzed cyclization : Forms fused pyrazolo-thiazolo[4,5-d]pyrimidine derivatives .

  • Base-mediated cyclization : Generates spiro-oxindole analogs when treated with isatin derivatives .

Mechanistic Pathway:

  • Protonation of the carbonyl oxygen under acidic conditions.

  • Nucleophilic attack by the pyrazole nitrogen on the thiazolidinone carbonyl carbon.

  • Rearomatization to yield bicyclic products .

Electrophilic Substitution

The 4-butoxy-3-chlorophenyl substituent directs electrophilic substitution reactions:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the para position relative to the chlorine atom .

  • Halogenation : Bromine in acetic acid substitutes hydrogen at the ortho position to the butoxy group .

Substitution Patterns:

ReactionPosition ModifiedProduct
NitrationC-3' (para to Cl)Nitro-phenyl derivative
BrominationC-5' (ortho to O)Bromo-phenyl derivative

Oxidation and Reduction

  • Oxidation : The thioxo (C=S) group oxidizes to sulfonyl (C=SO₂) using H₂O₂ in acetic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylidene double bond to a single bond .

Reaction Outcomes:

ProcessReagent/ConditionsProduct
OxidationH₂O₂, AcOH, 60°CSulfonyl-thiazolidinone
ReductionH₂ (1 atm), Pd-C, EtOHDihydro-thiazolidinone

Condensation Reactions

The compound participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

  • Product : Forms cyano-substituted derivatives with enhanced electron-withdrawing properties .

Example:

Reactant : Malononitrile
Conditions : Piperidine catalyst, ethanol, reflux
Yield : 88%

Catalyst-Dependent Modifications

  • Ultrasound-assisted synthesis : Enhances reaction rates and yields in thiazolidinone formation (e.g., 92% yield in 30 minutes) .

  • Nano-catalysts : CuCr₂O₄ nanoparticles facilitate bis-thiazolidinone formation via tandem reactions .

Biological Activity and Reaction Correlations

Modifications to the thiazolidinone core influence pharmacological properties:

  • Anticancer activity : Introduction of sulfamoyl groups enhances kinase inhibition (IC₅₀ = 0.021 µM for c-Met kinase) .

  • Antimicrobial activity : Brominated derivatives show improved efficacy against Gram-positive bacteria .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Human renal cell adenocarcinoma (769-P)
  • Colon adenocarcinoma (HT29)
  • Lung cancer cell lines (A549)

In a study by Taherkhorsand et al., thiazolidinone derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells and HepG2 liver cancer cells, with IC50 values as low as 0.24 µM, indicating potent anticancer activity . The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Thiazolidinone derivatives are known for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Effective against Escherichia coli and Staphylococcus aureus

A study reported that certain thiazolidinone derivatives demonstrated antibacterial activity indices ranging from 53.84% to 88.46%, with some compounds achieving efficacy comparable to standard antibiotics like Ampicillin . This suggests that the compound could be developed into a novel antibacterial agent.

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, thiazolidinones have been explored for various other therapeutic applications:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Activity : The antioxidant potential of thiazolidinones has been investigated, indicating their role in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinones. Modifications to the chemical structure can significantly influence their efficacy and selectivity towards specific biological targets:

Substituent Effect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Aromatic substitutionsEnhanced anticancer activity
Alkyl groupsImproved solubility and bioavailability

Research has shown that specific modifications can lead to compounds with enhanced potency against cancer cells or improved antibacterial properties .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical and preclinical settings:

  • Case Study on Anticancer Activity : A derivative was tested against various cancer cell lines and showed a significant reduction in cell viability, leading to further exploration as a potential drug candidate.
  • Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that a thiazolidinone derivative effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is linked to the inhibition of specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, alkoxy chains, and thiazolidinone side chains, leading to variations in physicochemical and biological properties. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Phenyl Substituent Alkoxy Group Thiazolidinone Substituent Key Features
Target Compound 4-Butoxy-3-chloro Butoxy 3-Methyl High lipophilicity due to chlorine and butoxy groups; Z-configuration
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one 4-Butoxy-3-methyl Butoxy 3-Pentyl Increased solubility from pentyl chain; methyl group reduces electronegativity
(5Z)-3-(3-Methoxypropyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one 4-Isobutoxy-3-methyl Isobutoxy 3-Methoxypropyl Branched isobutoxy enhances steric hindrance; methoxypropyl improves stability
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxy None 3-Phenyl Hydroxyl group enables intramolecular H-bonding; phenyl enhances π-π interactions

Physicochemical and Functional Differences

  • Lipophilicity : The butoxy chain in the target compound contributes to higher lipophilicity (~ClogP estimated >4) compared to the methoxypropyl or hydroxy-substituted analogs, which may improve blood-brain barrier penetration .
  • Hydrogen Bonding : The hydroxy-substituted analog () forms intramolecular H-bonds (S(6) motif) and dimeric structures via O–H⋯S interactions, whereas the target compound’s chlorine substituent may favor weaker C–Cl⋯π or dipole interactions .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring with various substituents that can significantly influence its biological activity. The presence of the pyrazole moiety is particularly notable, as pyrazole derivatives have been linked to a wide range of pharmacological effects.

Structural Features

ComponentDescription
Thiazolidinone CoreContains a 5-membered ring with sulfur and nitrogen atoms.
Pyrazole SubstituentContributes to anti-inflammatory and anticancer properties.
Butoxy and Chlorophenyl GroupsEnhance lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is critical for cancer cell division .
  • Cytotoxicity : Evaluations against various cancer cell lines (e.g., MCF-7, SiHa) indicate significant cytotoxic effects, suggesting potential for development as an anticancer agent .

Antidiabetic Potential

Thiazolidinones are well-known for their antidiabetic effects, primarily through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This compound may exhibit similar properties:

  • PPARγ Activation : Compounds within this class have been shown to improve insulin sensitivity and glucose metabolism .

Antioxidant Activity

The antioxidant capacity of thiazolidinones has been extensively studied, with some derivatives exhibiting significant free radical scavenging abilities:

  • DPPH Radical Scavenging : Research indicates that modifications at specific positions on the thiazolidinone ring can enhance antioxidant activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy:

  • Inhibition of Pro-inflammatory Cytokines : Similar thiazolidinone derivatives have been reported to reduce levels of TNF-α and IL-6, key mediators in inflammatory processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Substituents on PyrazoleAltered binding affinity to target proteins; enhanced potency.
Variations in Thiazolidine CoreChanges in metabolic stability and bioavailability.

Synthesis and Evaluation Studies

Several studies have synthesized derivatives of thiazolidinones similar to the compound , assessing their biological activities:

  • Anticancer Evaluation : A study synthesized a series of thiazolidinone derivatives that exhibited significant cytotoxicity against multiple cancer cell lines, indicating a potential pathway for drug development .
  • Antioxidant Studies : Compounds were tested using DPPH assays, showing varying degrees of antioxidant activity relative to standard controls like vitamin C .

Clinical Relevance

While in vitro studies provide substantial evidence for the biological activities of this compound, further investigations including in vivo studies and clinical trials are necessary to establish therapeutic efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are effective for constructing the thiazolidinone core in this compound?

The thiazolidinone ring is typically synthesized via cyclocondensation of thiosemicarbazides with α-halogenated carbonyl compounds under acidic or basic conditions. For example, refluxing 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide in ethanol/acetic acid forms a Schiff base intermediate, which cyclizes to yield the thiazolidinone scaffold (). Solvent choice (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) significantly impact yield and purity. Sodium acetate is often used as a base to deprotonate intermediates and drive the reaction forward .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify regiochemistry of the pyrazole and thiazolidinone moieties, particularly Z/E isomerism around the methylidene group.
  • IR Spectroscopy : Confirms the presence of thioxo (C=S) and carbonyl (C=O) groups (stretching bands ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively).
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for validating synthetic routes ( ) .

Q. How can researchers optimize the introduction of the 4-butoxy-3-chlorophenyl group into the pyrazole ring?

The 4-butoxy-3-chlorophenyl substituent is typically introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, coupling a pre-functionalized pyrazole boronic acid with 4-butoxy-3-chlorophenyl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C achieves high yields ( ). Purification by column chromatography (silica gel, hexane/ethyl acetate) is recommended to remove Pd residues .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations using software like Multiwfn analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices to predict reactive sites ( ). For example, the methylidene group’s electron-deficient nature (evident from LUMO localization) suggests susceptibility to nucleophilic attack, guiding derivatization strategies .

Q. How can crystallographic data contradictions (e.g., Z/E isomerism or twinning) be resolved?

Use SHELXL for refinement:

  • Apply the TWIN and BASF commands to model twinning.
  • Validate the Z configuration of the methylidene group using ORTEP-3 for 3D visualization ( ). Cross-validate with similar structures (e.g., pyrazolone derivatives in ) to confirm bond lengths and angles .

Q. What experimental design principles improve synthesis reproducibility in flow chemistry systems?

Adopt Design of Experiments (DoE) to optimize parameters (residence time, temperature, reagent stoichiometry). For example, highlights using flow reactors for diazomethane synthesis, where precise control over oxidation steps minimizes side reactions. Statistical modeling (e.g., partial least squares regression) identifies critical variables affecting yield.

Q. How can researchers distinguish intrinsic bioactivity from assay artifacts?

Implement counter-screening assays with structurally related but inactive analogs (e.g., deiodinated or deoxygenated derivatives) to rule out nonspecific effects. For antimicrobial studies ( ), include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cells to confirm selectivity .

Methodological Notes

  • Synthesis Optimization : Vary solvents (DMF vs. ethanol), bases (NaOAc vs. K₂CO₃), and catalysts (p-TsOH vs. HCl) to map reaction landscapes ().
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries for bond-length outliers ().
  • Biological Assays : Use logarithmic-phase microbial cultures for consistent MIC determinations and include vehicle controls (DMSO <1% v/v) to exclude solvent toxicity ().

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